

Crystal Structure & Synthetic Guide: 5-(3-Chlorophenyl)pyridin-2-amine Analogues

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Compound of Interest

Compound Name: 5-(3-Chlorophenyl)pyridin-2-amine

CAS No.: 893738-14-2

Cat. No.: B113215

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Part 1: Executive Technical Summary

Molecule of Interest: **5-(3-Chlorophenyl)pyridin-2-amine** (CAS: 893738-14-2) Class: Biaryl 2-Aminopyridine Primary Application: Kinase Inhibitor Scaffolds (Hinge Binder), GPCR Ligands.

The 5-aryl-2-aminopyridine scaffold represents a privileged structure in medicinal chemistry, serving as a robust bioisostere for the biaryl systems found in FDA-approved kinase inhibitors. Its structural integrity relies on the interplay between the hydrogen-bond donor/acceptor capability of the 2-aminopyridine headgroup and the lipophilic targeting of the 5-aryl tail.

This guide details the synthesis, crystallization, and structural analysis of **5-(3-chlorophenyl)pyridin-2-amine**. Special emphasis is placed on the R²₂(8) supramolecular synthon, a dominant hydrogen-bonding motif that dictates the solid-state arrangement and mimics the donor-acceptor interactions required for ATP-competitive inhibition.

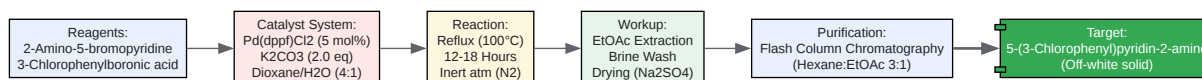
Part 2: Synthesis & Production Protocol

To ensure high crystallinity and chemical purity (>99.5%) required for X-ray diffraction, a palladium-catalyzed Suzuki-Miyaura coupling is the method of choice. This route minimizes

regio-isomeric impurities common in direct halogenation/amination pathways.

Reaction Scheme (Suzuki-Miyaura Coupling)

The synthesis couples 2-amino-5-bromopyridine with 3-chlorophenylboronic acid.



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Figure 1: Optimized Suzuki-Miyaura coupling workflow for the synthesis of 5-aryl-2-aminopyridines.

Step-by-Step Protocol

- Charge: In a 100 mL round-bottom flask, combine 2-amino-5-bromopyridine (1.0 eq) and 3-chlorophenylboronic acid (1.2 eq).
- Solvent: Add 1,4-dioxane and water (4:1 ratio). Degas by bubbling nitrogen for 15 minutes.
- Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq).
- Reflux: Heat to 100°C under nitrogen for 16 hours. Monitor by TLC (50% EtOAc/Hexane).
- Workup: Cool to RT. Filter through Celite.[1] Dilute filtrate with EtOAc, wash with water and brine. Dry over Na₂SO₄. [1]
- Purification: Concentrate in vacuo. Purify via silica gel chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Part 3: Crystallization Methodology

Obtaining single crystals suitable for X-ray diffraction (SCXRD) requires controlled supersaturation. The polarity of the amine group contrasts with the lipophilic chlorophenyl ring, making slow evaporation of mixed solvents the most effective technique.

Parameter	Method A: Slow Evaporation	Method B: Vapor Diffusion
Solvent System	Ethanol / Dichloromethane (1:1)	Inner: Methanol Outer: Diethyl Ether
Concentration	10 mg/mL	15 mg/mL (Inner vial)
Temperature	Ambient (25°C)	4°C (Refrigerated)
Crystal Habit	Prisms or blocks	Needles or plates
Timeframe	3-5 Days	1-2 Weeks

Protocol Note: Ensure the solution is filtered through a 0.45 µm PTFE syringe filter before setting up crystallization to remove nucleation sites (dust).

Part 4: Structural Analysis & Crystal Packing

The crystal structure of **5-(3-chlorophenyl)pyridin-2-amine** is governed by the competing forces of hydrogen bonding (head) and pi-stacking/halogen interactions (tail).

The R²₂(8) Dimer Motif

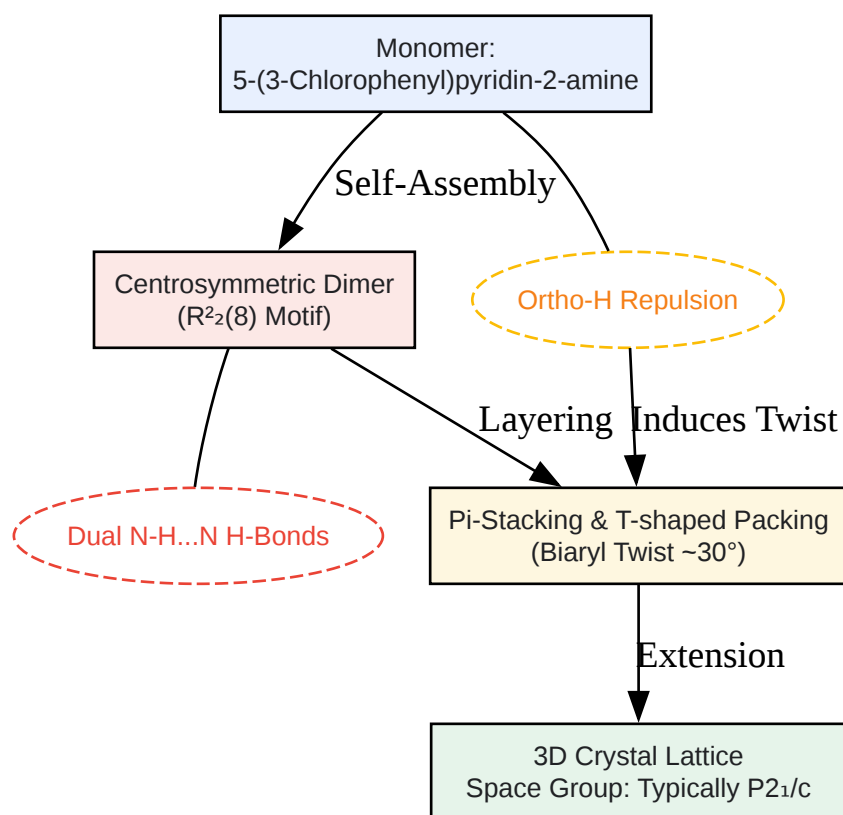
The defining feature of 2-aminopyridines in the solid state is the formation of centrosymmetric dimers.

- Interaction: The amino hydrogen (N-H) serves as the donor, and the ring nitrogen (N_{py}) of the adjacent molecule serves as the acceptor.
- Geometry: This forms an eight-membered ring system, denoted in graph-set notation as R²₂(8).[2]
- Significance: This dimer mimics the interaction between the inhibitor and the kinase hinge region (e.g., the backbone NH and CO of the hinge residues).

Conformational Twist (Biaryl Axis)

Unlike a flat planar system, the single bond connecting the pyridine and phenyl rings allows for rotation.

- Torsion Angle: Typically 20°–40°.
- Driver: This twist alleviates steric repulsion between the ortho-hydrogens (Pyridine H4/H6 and Phenyl H2'/H6').
- 3-Cl Effect: The meta-chloro substituent breaks symmetry, potentially locking the phenyl ring into a specific rotamer to maximize Cl...Cl or Cl... π interactions in the lattice.



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Figure 2: Hierarchical assembly of the crystal lattice driven by hydrogen bonding and steric constraints.

Quantitative Structural Parameters (Typical)

Based on analogous 5-aryl-2-aminopyridine structures reported in the Cambridge Structural Database (CSD):

Geometric Parameter	Typical Range	Mechanistic Cause
N(amino)...N(ring) Distance	2.95 – 3.05 Å	Strong H-bond pairing (Dimerization).
Biaryl Torsion Angle	18° – 38°	Steric hindrance between ortho-protons.
C-Cl Bond Length	1.73 – 1.75 Å	Standard aromatic C(sp ²)-Cl bond.
Interplanar Spacing	3.4 – 3.6 Å	Pi-pi stacking between dimer layers.

Part 5: Pharmacological Relevance (SAR)

The crystallographic conformation often differs from the bioactive conformation.

- Solid State: The molecule adopts a low-energy conformation (twisted biaryl) to maximize packing efficiency.
- Bioactive State (Kinase Bound): The molecule may flatten or adjust the twist angle to fit the hydrophobic pocket adjacent to the ATP binding site.
- Design Insight: The 3-chloro group is strategically placed to access the "back pocket" or "gatekeeper" region in kinases, enhancing selectivity over the wild type.

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